

Technical Monograph: Cinnamonnitrile (CAS 1885-38-7)

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Compound of Interest

Compound Name: Cinnamonnitrile

Cat. No.: B7863227

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Physicochemical Profiling, Synthetic Utility, and Pharmacological Applications

Executive Summary

Cinnamonnitrile (3-Phenylacrylonitrile), specifically the trans-isomer (CAS 1885-38-7), represents a critical Michael acceptor scaffold in medicinal chemistry and a stabilizing agent in fragrance formulation. Unlike its aldehyde precursor (cinnamaldehyde), **cinnamonnitrile** offers enhanced metabolic stability and a distinct electrophilic profile, making it a valuable "warhead" for covalent drug design targeting non-catalytic cysteine residues. This guide provides a rigorous analysis of its physical constants, spectroscopic signatures, and handling protocols for high-purity applications.

Part 1: Molecular Architecture & Physicochemical Profile

Molecular Identity The thermodynamic stability of the conjugated system favors the trans (E) configuration. Commercial preparations under CAS 1885-38-7 are predominantly the trans-isomer, though photochemical excitation can induce E to Z isomerization.

Property	Value	Context/Relevance
CAS Number	1885-38-7	Specific to trans-cinnamitrile (or generic mixture)
IUPAC Name	(2E)-3-Phenylprop-2-enitrile	Defines stereochemistry
Molecular Formula	C ₉ H ₇ N	MW: 129.16 g/mol
SMILES	<chem>N#C/C=C/c1ccccc1</chem>	Useful for cheminformatics/docking

Physicochemical Constants The following data aggregates experimental values from standard chemical safety and physical property databases.

Constant	Experimental Value	Technical Insight
Physical State	Viscous Liquid / Low-melting Solid	MP is near RT (18–20 °C); often supercools to a liquid.
Melting Point	18 – 20 °C	Requires temperature-controlled storage to maintain homogeneity.
Boiling Point	254 – 255 °C	High BP indicates strong dipole-dipole interactions.
Density	1.028 g/mL (25 °C)	Slightly denser than water; phase separates at bottom.
Refractive Index	1.601	High index reflects significant -conjugation.
LogP (Oct/Wat)	1.95	Moderately lipophilic; crosses blood-brain barrier (BBB).
Flash Point	113 °C (Closed Cup)	Class IIIB Combustible Liquid.
Solubility	Insoluble in ; Soluble in EtOH, , DMSO	DMSO is the preferred solvent for biological assays.

Part 2: Spectroscopic Characterization[5]

Accurate identification relies on distinguishing the nitrile group's unique signature from potential aldehyde impurities (cinnamaldehyde).

1. Infrared Spectroscopy (FT-IR)

- Nitrile Stretch (

): A sharp, distinct band appears at 2215–2225 cm^{-1} . Note that conjugation with the alkene lowers this frequency compared to aliphatic nitriles ($\sim 2250 \text{ cm}^{-1}$).

- Alkene Stretch (

): Observed around 1620 cm^{-1} .

- Absence of Carbonyl: The lack of a strong

band at 1680 cm^{-1} confirms the absence of cinnamaldehyde starting material.

2. Nuclear Magnetic Resonance (

H-NMR)

Solvent:

(7.26 ppm reference).

- Vinylic Protons: The alkene protons form a characteristic doublet of doublets due to trans-coupling (

Hz).

- -proton (next to CN):

ppm.

- -proton (next to Phenyl):

ppm.

- Aromatic Protons: Multiplet in the range of

ppm.

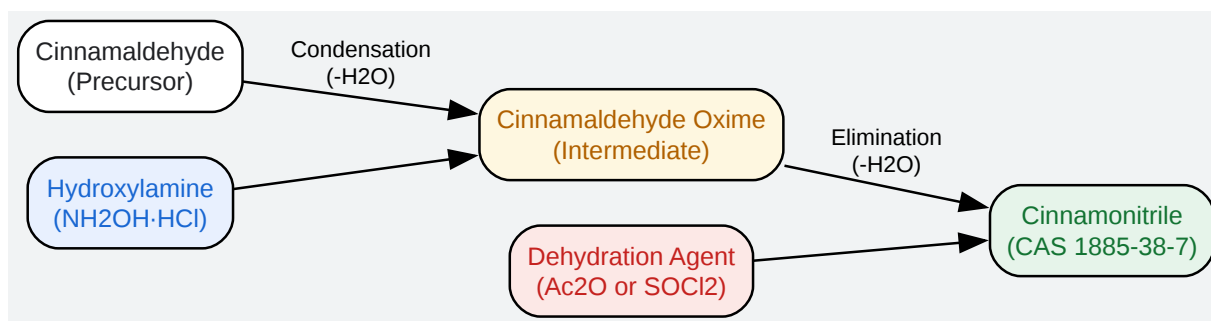
Part 3: Synthesis & Reaction Mechanisms

Industrial Synthesis: The Aldoxime Dehydration Route

The most robust synthesis involves the conversion of cinnamaldehyde to its oxime, followed by dehydration. This method avoids the toxicity of cyanide salts used in older Kolbe nitrile synthesis methods.

Protocol Overview:

- Condensation: Cinnamaldehyde reacts with hydroxylamine () to form Cinnamaldehyde Oxime.
- Dehydration: The oxime is treated with a dehydrating agent (e.g., Acetic Anhydride or Thionyl Chloride) to yield **Cinnamonnitrile**.



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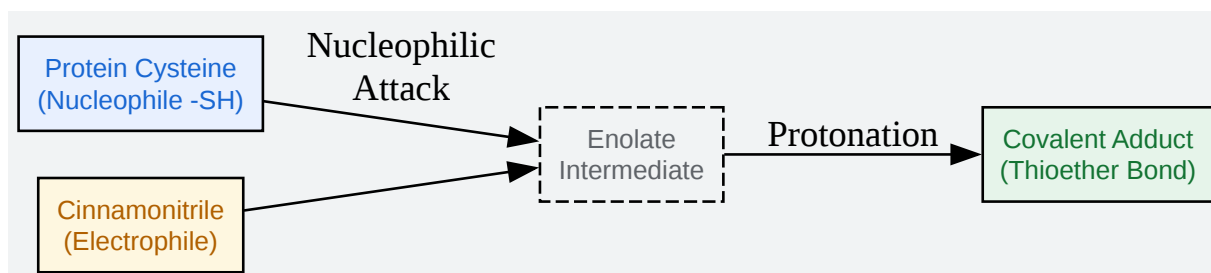
Figure 1: Step-wise synthesis of **Cinnamonnitrile** via the Aldoxime Dehydration pathway.

Reactivity: The Michael Acceptor "Warhead"

In drug discovery, **Cinnamonnitrile** is classified as a "soft" electrophile. The

-carbon is electron-deficient due to the electron-withdrawing nitrile group, making it susceptible to nucleophilic attack by thiols (e.g., Cysteine residues in proteins).

Mechanism: The reaction follows a 1,4-Michael addition. This property is exploited to design Targeted Covalent Inhibitors (TCIs). Unlike irreversible acrylamides, nitrile-based adducts can sometimes be reversible depending on the local protein environment.



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Figure 2: Mechanism of Cysteine targeting by **Cinnamionitrile**-based electrophiles.

Part 4: Handling, Safety & Toxicology

Hazard Classification (GHS) **Cinnamionitrile** is significantly more toxic than its aldehyde counterpart. Strict adherence to safety protocols is mandatory.

- Signal Word: DANGER
- Acute Toxicity: Oral/Dermal/Inhalation (Category 3).
- Hazard Statements:
 - H301: Toxic if swallowed.[1]
 - H311: Toxic in contact with skin.[1]
 - H331: Toxic if inhaled.[1]

Experimental Handling Protocol:

- Engineering Controls: All weighing and transfer must occur inside a certified chemical fume hood.
- PPE: Double nitrile gloves (0.11 mm minimum thickness) are required. Standard latex is permeable to organic nitriles.
- Deactivation: Spills should be treated with basic bleach (sodium hypochlorite) to oxidize the nitrile, though care must be taken to avoid generating chloramines.
- Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C to prevent oxidative degradation or polymerization.

Part 5: References

- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 637563, **Cinnamionitrile**. Retrieved from [[Link](#)]

- NIST Mass Spectrometry Data Center. (2023). **Cinnamitrile** Gas Phase Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [[Link](#)]
- Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry. (Contextual grounding for nitrile warheads).

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